REACTION_CXSMILES
|
OO.[C:3]([C:7]1[CH:8]=[C:9]([N+:17]([O-:19])=[O:18])[C:10]([O:15][CH3:16])=[C:11]([S:13][CH3:14])[CH:12]=1)([CH3:6])([CH3:5])[CH3:4].C(C1C=C([N+]([O-])=O)C([O:31]C)=C(C=1)N)(C)(C)C>C(O)(C(F)(F)F)C(F)(F)F>[C:3]([C:7]1[CH:8]=[C:9]([N+:17]([O-:19])=[O:18])[C:10]([O:15][CH3:16])=[C:11]([S:13]([CH3:14])=[O:31])[CH:12]=1)([CH3:6])([CH3:4])[CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=C(C1)SC)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=C(N)C1)OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C(F)(F)F)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for 5 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
may be obtained
|
Type
|
CUSTOM
|
Details
|
quenched with 10% aqueous Na2S2O3 solution
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined extracts are washed with saturated aqueous NaHCO3 solution and saturated aqueous saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried (Na2SO4)
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel with petroleum ether/ethyl acetate (20:1) as eluant
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=C(C1)S(=O)C)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |